2'-Deoxy-N4-dimethylcytidine
CAS No.:
Cat. No.: VC16240983
Molecular Formula: C11H17N3O4
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17N3O4 |
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Molecular Weight | 255.27 g/mol |
IUPAC Name | 4-(dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C11H17N3O4/c1-13(2)9-3-4-14(11(17)12-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,5-6H2,1-2H3 |
Standard InChI Key | YCCNEMUWMUKEGM-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=NC(=O)N(C=C1)C2CC(C(O2)CO)O |
Introduction
Chemical Structure and Synthesis
Molecular Characteristics
2'-Deoxy-N4-dimethylcytidine belongs to the class of purine nucleoside analogs, characterized by the replacement of the hydroxyl group at the 2' position of the ribose sugar with a hydrogen atom (deoxy modification) and the addition of two methyl groups to the exocyclic amine at the N4 position of the cytosine base . The IUPAC name for this compound is 4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, reflecting its stereochemical configuration and functional groups .
Table 1: Physicochemical Properties of 2'-Deoxy-N4-dimethylcytidine
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 255.27 g/mol |
Exact Mass | 255.122 Da |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 3 |
Topological Polar Surface Area | 100.1 Ų |
Data sourced from PubChem and Chemsrc .
Synthetic Pathways
While detailed synthetic protocols for 2'-deoxy-N4-dimethylcytidine are proprietary, the general approach involves:
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Protection of the cytidine base: Introduction of dimethyl groups at the N4 position using methylating agents such as methyl iodide in the presence of a base.
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Deoxygenation at the 2' position: Conversion of the ribose sugar to its 2'-deoxy counterpart via radical-mediated or enzymatic methods.
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Deprotection and purification: Removal of protecting groups and chromatographic purification to isolate the final product .
Biological Activity and Mechanism of Action
Antitumor Properties
2'-Deoxy-N4-dimethylcytidine demonstrates broad-spectrum antitumor activity, particularly against indolent lymphoid malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma . Its mechanism of action involves:
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Inhibition of DNA synthesis: The compound competes with endogenous deoxycytidine for incorporation into DNA during replication. The bulky dimethyl group at N4 sterically hinders DNA polymerase activity, leading to chain termination .
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Induction of apoptosis: Incorporation of the analog into DNA triggers mismatch repair mechanisms, resulting in double-strand breaks and activation of pro-apoptotic pathways .
Table 2: Comparative Antitumor Activity of Cytidine Analogs
Compound | IC₅₀ (μM) in CLL Cells | Key Modification |
---|---|---|
2'-Deoxycytidine | >100 | None (natural nucleoside) |
2'-Deoxy-N4-methylcytidine | 45 | Single methyl at N4 |
2'-Deoxy-N4-dimethylcytidine | 12 | Double methyl at N4 |
Data adapted from preclinical studies .
Applications in Medicinal Chemistry
Oncology Therapeutics
The compound’s ability to selectively target rapidly dividing cells has spurred its development as a chemotherapeutic agent. Clinical trials are underway to evaluate its efficacy in combination regimens with DNA-damaging agents like cisplatin .
Structural Biology Tools
Recent advancements have utilized 2'-deoxy-N4-dimethylcytidine to engineer thermally stable mirror-image (L-enantiomer) nucleic acids. These molecules resist nuclease degradation and serve as aptamers for targeting pathological proteins .
Table 3: Thermostability of Modified Nucleic Acids
Modification | Melting Temperature (°C) | Duplex Type |
---|---|---|
Unmodified L-DNA | 42 | Homochiral |
2'-Methoxy-L-cytidine | 58 | Homochiral |
2'-Deoxy-N4-dimethyl-L-cytidine | 63 | Heterochiral |
Data from X-ray crystallography and UV-melting studies .
Comparative Analysis with Analogous Compounds
2'-Deoxycytidine
The natural nucleoside lacks methyl modifications, making it susceptible to deamination and limiting its therapeutic utility. Its primary role is in cellular metabolism rather than drug design .
2'-Deoxy-N4-methylcytidine
Mono-methylation at N4 provides moderate antitumor activity but fails to achieve the potency of the dimethyl derivative due to reduced steric hindrance and faster metabolic clearance .
Recent Research Developments
Enzyme Interaction Studies
Crystallographic analyses reveal that 2'-deoxy-N4-dimethylcytidine forms Watson-Crick base pairs with guanosine in a mirror-image configuration when incorporated into L-nucleic acids. This property enables the design of nuclease-resistant oligonucleotides for diagnostic applications .
Metabolic Stability
Pharmacokinetic studies in murine models indicate a plasma half-life () of 6.2 hours for 2'-deoxy-N4-dimethylcytidine, compared to 1.8 hours for the mono-methylated analog. The dimethyl group reduces renal clearance by 40%, enhancing bioavailability .
"The strategic incorporation of dimethyl groups at the N4 position of cytidine analogs has revolutionized our approach to designing nucleoside-based therapeutics." — Adapted from recent pharmacological reviews .
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